N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide

Description

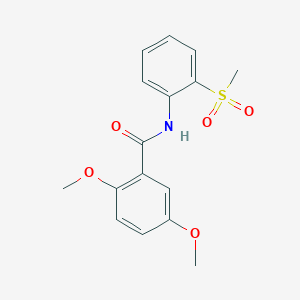

N-(2-Methanesulfonylphenyl)-2,5-dimethoxybenzamide is a benzamide derivative characterized by a 2,5-dimethoxy-substituted benzamide core and a methanesulfonylphenyl group at the N-position. The 2,5-dimethoxybenzamide moiety contributes to π-π stacking interactions, making the compound a candidate for targeting enzymes or receptors with aromatic binding pockets.

Properties

IUPAC Name |

2,5-dimethoxy-N-(2-methylsulfonylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-21-11-8-9-14(22-2)12(10-11)16(18)17-13-6-4-5-7-15(13)23(3,19)20/h4-10H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFRVSWNYLFZSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=C2S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide typically involves the following steps:

Formation of the Methanesulfonylphenyl Intermediate: The starting material, 2-methanesulfonylphenylamine, is synthesized by reacting aniline with methanesulfonyl chloride in the presence of a base such as pyridine.

Coupling with 2,5-Dimethoxybenzoic Acid: The intermediate is then coupled with 2,5-dimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction of the methanesulfonyl group can yield the corresponding sulfide.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Reactions:

- Substitution Reactions: The amide group can undergo nucleophilic substitution.

- Oxidation: Can be oxidized to form sulfone derivatives.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution | Nucleophilic substitution with amines |

| Oxidation | Formation of sulfone derivatives |

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antibacterial properties against various strains.

- Anti-inflammatory Effects: Similar compounds have shown the ability to inhibit pro-inflammatory cytokines.

Table 2: Biological Activity Overview

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antibacterial | Inhibits bacterial growth | |

| Anti-inflammatory | Reduces cytokine levels |

Medicine

This compound is being explored for therapeutic uses:

- Cancer Treatment: Preliminary studies suggest it may inhibit cancer cell growth through modulation of specific pathways.

- Pain Management: Its anti-inflammatory properties position it as a candidate for developing analgesics.

Case Study 1: Anticancer Properties

A study evaluated the effects of this compound on cancer cell lines. Results indicated a significant reduction in cell viability in breast cancer cells treated with this compound, suggesting its potential as an anticancer agent.

- Methodology:

- Cell lines were treated with varying concentrations of the compound.

- Cell viability was assessed using MTT assays.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited effective antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics.

- Results:

Table 3: Antimicrobial Efficacy Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

Mechanism of Action

The mechanism of action of N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide with structurally related benzamide derivatives:

| Compound Name | Key Structural Features | Unique Attributes and Biological Implications |

|---|---|---|

| N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide | Thiazole ring; methylsulfonyl group | Enhanced lipophilicity due to thiazole; potential anticancer activity. |

| N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide | Benzothiophene substituent | Improved metabolic stability; sulfur atom enhances electronic interactions. |

| N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide | Thiophene ring with cyano group | Cyano group increases reactivity; antimicrobial applications. |

| N-(1,3-benzothiazol-2-yl)-2,5-dimethoxybenzamide | Benzothiazole core | Anti-tubercular activity; nitrogen-sulfur heterocycle aids target specificity. |

| N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | Thiazole and dimethylphenyl groups | Dual activity in antimicrobial and anticancer assays. |

Key Observations

Substituent Effects: Methanesulfonyl vs. Heterocyclic Moieties: Thiazole (), benzothiophene (), and benzothiazole () substituents introduce steric and electronic variations. For example, benzothiazole derivatives exhibit anti-tubercular activity due to interactions with mycobacterial enzymes .

Biological Activity Trends :

- Compounds with thiazole or thiophene rings (e.g., ) often show antimicrobial or anticancer properties, attributed to their ability to disrupt bacterial membranes or inhibit kinase signaling.

- Dimethoxybenzamide derivatives (e.g., ) are frequently explored as enzyme inhibitors (e.g., HSP27, tubulin) due to their planar aromatic structure .

Physicochemical Properties: The methanesulfonyl group increases water solubility compared to alkyl sulfonyl groups (e.g., propyl in ), balancing lipophilicity for improved bioavailability. Cyanothiophene () introduces polarity but may reduce metabolic stability compared to bulkier substituents like benzothiophene .

Research Findings and Implications

- Antimicrobial Activity : Thiazole-containing derivatives () inhibit bacterial growth by targeting cell wall synthesis enzymes, a mechanism likely shared by the methanesulfonylphenyl variant .

- Neuroactive Potential: Dimethoxybenzamides (e.g., ) interact with serotonin/dopamine receptors, hinting at applications in neurological disorders .

Biological Activity

N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanism of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Name: this compound

- Molecular Formula: C₁₅H₁₅N₃O₄S

- Molecular Weight: 335.36 g/mol

- Structure:

- The compound features a methanesulfonyl group attached to a phenyl ring, along with two methoxy groups on a benzamide structure.

The mechanism of action for this compound has not been extensively characterized in the literature. However, compounds with similar structural features often interact with neurotransmitter systems and exhibit effects on various receptors.

Potential Mechanisms:

- Dopamine Receptor Modulation: Similar compounds have shown activity as dopamine receptor modulators, which may contribute to their therapeutic effects in psychiatric disorders.

- Serotonin Receptor Interaction: The presence of methoxy groups suggests potential interactions with serotonin receptors, which could influence mood and anxiety levels.

- Anti-inflammatory Properties: Some benzamide derivatives possess anti-inflammatory activity, which may be relevant for therapeutic applications in inflammatory diseases.

Biological Activity

The biological activity of this compound can be categorized into several areas based on existing research:

Antipsychotic Effects

Research indicates that compounds with similar structures may exhibit antipsychotic properties by modulating dopamine and serotonin pathways. For instance, aripiprazole, an atypical antipsychotic, demonstrates a complex pharmacological profile involving partial agonism at D2 receptors and antagonism at 5-HT2A receptors . This suggests that this compound could potentially share similar mechanisms.

Neuroprotective Effects

Studies on related compounds have shown neuroprotective effects against oxidative stress and neuroinflammation. These properties are essential for developing treatments for neurodegenerative diseases .

Anti-inflammatory Activity

Benzamide derivatives have been investigated for their anti-inflammatory properties. The presence of the methanesulfonyl group may enhance these effects by modulating inflammatory pathways .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.